molecular formula C13H8F2N2O B8749439 5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one CAS No. 888952-52-1

5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one

Cat. No.: B8749439
CAS No.: 888952-52-1
M. Wt: 246.21 g/mol
InChI Key: JLGPLYKAFYNNPK-UHFFFAOYSA-N
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Description

5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one is a compound belonging to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique fluorinated structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzylamine with 2-fluorobenzoyl chloride under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroindazole oxides, while reduction can produce various hydrofluoroindazole derivatives.

Scientific Research Applications

5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
  • 5-Fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Uniqueness

5-Fluoro-1-(2-fluorophenyl)-1H-indazol-3(2H)-one is unique due to its specific fluorinated structure, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

888952-52-1

Molecular Formula

C13H8F2N2O

Molecular Weight

246.21 g/mol

IUPAC Name

5-fluoro-1-(2-fluorophenyl)-2H-indazol-3-one

InChI

InChI=1S/C13H8F2N2O/c14-8-5-6-11-9(7-8)13(18)16-17(11)12-4-2-1-3-10(12)15/h1-7H,(H,16,18)

InChI Key

JLGPLYKAFYNNPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=C(C=C3)F)C(=O)N2)F

Origin of Product

United States

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